Methyl (2S,3S,4R,5S)-3,4,5-triacetyloxyoxolane-2-carboxylate Methyl (2S,3S,4R,5S)-3,4,5-triacetyloxyoxolane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 68673-84-7
VCID: VC0138726
InChI: InChI=1S/C12H16O9/c1-5(13)18-8-9(11(16)17-4)21-12(20-7(3)15)10(8)19-6(2)14/h8-10,12H,1-4H3/t8-,9+,10-,12-/m1/s1
SMILES: CC(=O)OC1C(C(OC1C(=O)OC)OC(=O)C)OC(=O)C
Molecular Formula: C12H16O9
Molecular Weight: 304.25 g/mol

Methyl (2S,3S,4R,5S)-3,4,5-triacetyloxyoxolane-2-carboxylate

CAS No.: 68673-84-7

Reference Standards

VCID: VC0138726

Molecular Formula: C12H16O9

Molecular Weight: 304.25 g/mol

Methyl (2S,3S,4R,5S)-3,4,5-triacetyloxyoxolane-2-carboxylate - 68673-84-7

CAS No. 68673-84-7
Product Name Methyl (2S,3S,4R,5S)-3,4,5-triacetyloxyoxolane-2-carboxylate
Molecular Formula C12H16O9
Molecular Weight 304.25 g/mol
IUPAC Name methyl (2S,3S,4R,5S)-3,4,5-triacetyloxyoxolane-2-carboxylate
Standard InChI InChI=1S/C12H16O9/c1-5(13)18-8-9(11(16)17-4)21-12(20-7(3)15)10(8)19-6(2)14/h8-10,12H,1-4H3/t8-,9+,10-,12-/m1/s1
Standard InChIKey WKPDVIUFXMUXNU-DTHBNOIPSA-N
Isomeric SMILES CC(=O)O[C@H]1[C@H]([C@@H](O[C@@H]1C(=O)OC)OC(=O)C)OC(=O)C
SMILES CC(=O)OC1C(C(OC1C(=O)OC)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OC1C(C(OC1C(=O)OC)OC(=O)C)OC(=O)C
Synonyms β-D-Ribofuranuronic Acid Methyl Ester 1,2,3-Triacetate;
PubChem Compound 10828323
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator